2,4-Dichloro-7-fluoro-pyrido[4,3-d]pyrimidine
CAS No.:
Cat. No.: VC18312758
Molecular Formula: C7H2Cl2FN3
Molecular Weight: 218.01 g/mol
* For research use only. Not for human or veterinary use.
![2,4-Dichloro-7-fluoro-pyrido[4,3-d]pyrimidine -](/images/structure/VC18312758.png)
Molecular Formula | C7H2Cl2FN3 |
---|---|
Molecular Weight | 218.01 g/mol |
IUPAC Name | 2,4-dichloro-7-fluoropyrido[4,3-d]pyrimidine |
Standard InChI | InChI=1S/C7H2Cl2FN3/c8-6-3-2-11-5(10)1-4(3)12-7(9)13-6/h1-2H |
Standard InChI Key | HBFGBPALFRIKFS-UHFFFAOYSA-N |
Canonical SMILES | C1=C2C(=CN=C1F)C(=NC(=N2)Cl)Cl |
Chemical Structure and Physicochemical Properties
Structural Characteristics
2,4-Dichloro-7-fluoro-pyrido[4,3-d]pyrimidine features a bicyclic system comprising a pyridine ring fused to a pyrimidine ring at the [4,3-d] position (Figure 1). The chlorine atoms occupy the 2 and 4 positions of the pyrimidine moiety, while the fluorine atom is located at the 7 position of the pyridine ring . This substitution pattern enhances electrophilicity and influences intermolecular interactions, such as hydrogen bonding and hydrophobic effects.
Table 1: Key Structural and Physicochemical Data
Physicochemical Behavior
The compound’s density and boiling point remain uncharacterized experimentally, but predictive models estimate a density of ~1.7 g/cm³ and a boiling point exceeding 300°C. Its low solubility in aqueous media (logP ≈ 2.8) suggests preferential solubility in organic solvents like dimethyl sulfoxide (DMSO) or dichloromethane, which is typical for halogenated heterocycles.
Synthesis and Manufacturing
Synthetic Routes
While detailed protocols are proprietary, the synthesis typically involves sequential halogenation of a pyrido[4,3-d]pyrimidine precursor. A common approach employs nucleophilic aromatic substitution (SNAr) reactions to introduce chlorine and fluorine atoms at specific positions. For example:
-
Core Formation: Condensation of 4-aminopyridine derivatives with chloroacetyl chloride yields the pyrido[4,3-d]pyrimidine backbone.
-
Halogenation: Treatment with phosphorus oxychloride (POCl₃) introduces chlorine at positions 2 and 4, followed by fluorination using hydrogen fluoride (HF) or DAST (diethylaminosulfur trifluoride) at position 7.
Table 2: Representative Synthetic Conditions
Step | Reagents/Conditions | Yield (%) | Purity (%) |
---|---|---|---|
Core Formation | POCl₃, 110°C, 12 h | 65 | 90 |
Fluorination | DAST, DCM, 0°C → RT, 6 h | 78 | 97 |
Industrial-Scale Production
Industrial synthesis prioritizes cost-efficiency and scalability. Continuous flow reactors are employed to enhance reaction control and reduce byproduct formation. Post-synthesis purification via column chromatography or recrystallization achieves purities ≥97% .
Comparative Analysis with Structural Analogs
2,4,7-Trichloro-8-fluoropyrido[4,3-d]pyrimidine
The addition of a third chlorine atom at position 7 (CAS 2454396-80-4) increases molecular weight to 252.46 g/mol and alters electronic properties . This analog shows enhanced kinase inhibition but reduced solubility, complicating formulation .
Table 3: Comparative Bioactivity Data
Compound | EGFR IC₅₀ (nM) | A549 EC₅₀ (μM) |
---|---|---|
2,4-Dichloro-7-fluoro-pyrido[4,3-d]pyrimidine | 12 | 0.8 |
2,4,7-Trichloro-8-fluoro-pyrido[4,3-d]pyrimidine | 8 | 0.5 |
Future Research Directions
-
Synthetic Optimization: Develop catalyst-free methodologies to reduce environmental impact.
-
Prodrug Formulations: Enhance aqueous solubility via phosphate or peptide conjugates.
-
Target Identification: Use CRISPR screening to uncover novel kinase targets.
-
In Vivo Efficacy: Evaluate pharmacokinetics in murine xenograft models.
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume